molecular formula C10H10FN3 B13256416 N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13256416
M. Wt: 191.20 g/mol
InChI Key: UIYAJVJSTDSXQX-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with hydrazine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the preparation of 2-fluoro-5-methylphenyl isocyanate, followed by its reaction with hydrazine to form the desired pyrazole derivative. The reaction conditions are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
  • 2-Fluoro-N-(2-fluoro-5-methylphenyl)benzamide
  • Linifanib (ABT-869)

Uniqueness: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

UIYAJVJSTDSXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=CNN=C2

Origin of Product

United States

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